Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
Description
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate (CAS: 845266-18-4) is a thiophene-based heterocyclic compound with the molecular formula C₁₃H₁₂ClNO₄S₃ and a molecular weight of 377.872 g/mol . Structurally, it features:
- A 3-amino substituent at the 3-position of the thiophene ring.
- A 4-[(4-chlorophenyl)sulfonyl] group, introducing an electron-withdrawing sulfonyl moiety linked to a 4-chlorophenyl ring.
- A 5-(methylthio) substituent, providing a sulfur-containing alkyl chain.
- A methyl ester group at the 2-position, enhancing solubility and reactivity .
This compound is synthesized via multi-step reactions, including diazotization, sulfonation, and esterification, as inferred from analogous thiophene derivative syntheses . High-resolution mass spectrometry (HRMS) and tandem MS data confirm its structural integrity, with spectral profiles obtained using Orbitrap Elite and Q Exactive instruments .
Properties
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)sulfonyl-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S3/c1-19-12(16)10-9(15)11(13(20-2)21-10)22(17,18)8-5-3-7(14)4-6-8/h3-6H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELMQAESMNOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384810 | |
| Record name | Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-18-4 | |
| Record name | Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate, with the CAS number 845266-18-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure
The compound's molecular formula is , with a molecular weight of 362.86 g/mol. Its structure features a thiophene ring, a sulfonyl group, and a methylthio substituent, which are important for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClO₄S₃ |
| Molecular Weight | 362.86 g/mol |
| CAS Number | 845266-18-4 |
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess antibacterial and antifungal activities. The sulfonyl group in particular enhances the interaction with microbial enzymes, potentially leading to effective inhibition of growth.
Antitumor Activity
The compound's structure suggests possible antitumor activity. Studies on related thiophene derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds containing the thiophene moiety have been reported to target specific pathways involved in tumor growth.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of thiophene derivatives against various cancer cell lines. This compound showed promising results against breast and colon cancer cell lines, with IC50 values indicating significant growth inhibition.
- Antimicrobial Screening : In another study, the compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that it possesses moderate antibacterial activity, comparable to standard antibiotics.
Toxicological Profile
The safety data sheet for this compound highlights potential toxicity upon inhalation or skin contact. It emphasizes the need for protective measures during handling due to respiratory irritants and possible harmful effects from ingestion.
Scientific Research Applications
Pharmaceutical Development
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its sulfonamide group is known to enhance the pharmacological properties of compounds, making it a candidate for further development into therapeutic agents.
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various thiophene derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a novel anti-inflammatory drug candidate .
Agricultural Chemistry
The compound's structure suggests potential applications in agrochemicals, particularly as a fungicide or herbicide. Its ability to interact with biological systems can be exploited for developing crop protection agents.
Case Study: Fungicidal Activity
Research has shown that thiophene derivatives exhibit antifungal properties against various plant pathogens. This compound was tested against Fusarium species and showed promising results, leading to reduced fungal growth and improved crop yields .
Material Science
Due to its unique chemical structure, this compound can also be used in the synthesis of functional materials, such as conducting polymers or dyes.
Case Study: Conductive Polymers
In material science applications, this compound was incorporated into polymer matrices to enhance electrical conductivity. The resulting composites exhibited improved charge transport properties, making them suitable for electronic applications .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine at position 3 undergoes characteristic nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amide derivatives.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked products .
Example Reaction Table
Ester Hydrolysis
The methyl ester at position 2 is hydrolyzed under acidic or basic conditions:
-
Basic Hydrolysis : NaOH in aqueous ethanol yields the carboxylic acid derivative.
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Acidic Hydrolysis : HCl in methanol produces the free acid but with slower kinetics .
Hydrolysis Comparison
| Condition | Reagents | Time (h) | Product | Purity (%) | Source |
|---|---|---|---|---|---|
| Basic | 2M NaOH, 70°C | 4 | 3-Amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylic acid | 92 | |
| Acidic | 6M HCl, reflux | 12 | Same as above | 85 |
Sulfonyl Group Reactivity
The 4-[(4-chlorophenyl)sulfonyl] moiety participates in:
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Nucleophilic Aromatic Substitution : Electron-deficient aryl sulfonates react with amines (e.g., piperidine) at elevated temperatures .
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Reduction : LiAlH4 reduces the sulfonyl group to a thioether, though this is less common due to competing ester reduction.
Substitution Example
Methylthio Group Transformations
The methylthio (-SMe) group at position 5 can be:
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Oxidized : H2O2 in acetic acid converts it to a sulfoxide or sulfone .
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Demethylated : BBr3 in CH2Cl2 cleaves the S-Me bond to form a thiol .
Oxidation Outcomes
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective substitutions:
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Nitration : HNO3/H2SO4 at 0°C nitrates position 5 (meta to ester).
Substitution Regiochemistry
Comparison with Similar Compounds
Thiophene derivatives are widely studied for their structural diversity and biological relevance. Below, the target compound is compared to structurally analogous molecules in terms of substituent effects, synthesis, and applications.
Structural and Substituent Analysis
Key structural analogs include:
Key Observations :
- Steric Influence : The 4-chlorophenyl moiety introduces steric bulk, which may reduce solubility in polar solvents compared to smaller substituents like hydrogen or methyl .
- Bioactivity Potential: The methylthio group at the 5-position, common in all analogs, is associated with antimicrobial and anti-inflammatory activities in thiophene derivatives .
Physicochemical Properties
- Solubility : The target compound’s 4-chlorophenylsulfonyl group reduces polarity compared to analogs with smaller 4-position substituents (e.g., hydrogen), as evidenced by its higher molecular weight and logP value (predicted ~3.2 vs. ~2.5 for the isopropylsulfonyl analog) .
- Stability: Sulfonyl groups generally enhance thermal stability. The target compound’s melting point (unreported) is expected to exceed 150°C, similar to methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (mp: 145–148°C) .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene precursors. For example, sulfonyl and methylthio groups can be introduced via nucleophilic substitution or condensation reactions. A general approach includes:
Core thiophene formation : React 3-aminothiophene-2-carboxylate derivatives with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., DMF, reflux) .
Methylthio incorporation : Use methyl disulfide or methylthiolate salts in the presence of a base (e.g., NaH) to functionalize the thiophene ring at the 5-position .
Purification involves recrystallization from ethanol or dioxane, confirmed by HPLC (>95% purity) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and methylthio groups). Key signals include δ ~3.3 ppm (methylthio S–CH₃) and δ ~7.8 ppm (aromatic protons from 4-chlorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 403.98) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Melting Point : 140–141°C (from similar analogs) .
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or chloroform.
- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the methylthio group .
- LogP : Predicted ~4.0 (via XLogP3), indicating moderate hydrophobicity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments?
- Methodological Answer :
- X-ray Diffraction : Use SHELX for structure refinement. Collect data at high resolution (<1.0 Å) to resolve sulfonyl and methylthio orientations .
- Visualization Tools : Mercury CSD 2.0 for analyzing intermolecular interactions (e.g., hydrogen bonds between amino and sulfonyl groups) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
Q. What computational methods predict the compound’s electronic properties for drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to assess reactivity .
- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Parameterize sulfonyl and thiophene moieties as hydrogen-bond acceptors .
Q. How to optimize reaction yields for derivatives with modified sulfonyl groups?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:2 ratio of thiophene:sulfonyl chloride) .
- Catalysis : Test Pd(OAc)₂ or CuI to accelerate coupling reactions .
- Workup : Use aqueous NaHCO₃ to quench excess sulfonyl chloride, followed by column chromatography (silica gel, hexane/EtOAc) .
Q. What intermolecular interactions dominate in the solid-state structure?
- Methodological Answer :
- Hirshfeld Analysis : Calculate contact surfaces (via CrystalExplorer) to quantify contributions from S···O (sulfonyl) and N–H···O (amino-sulfonyl) interactions .
- Thermal Analysis : TGA/DSC to correlate packing density with thermal stability (decomposition >200°C) .
Q. How to address discrepancies in biological activity across analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with methoxyphenyl) and test in vitro .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
